Primary Amine Side Chain Enables Derivatization
The target compound carries a propan-1-amine side chain terminating in a primary amine (pKa ~10.5 for the free base), providing a reactive nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, urea formation, and bioconjugation via NHS-ester or isothiocyanate chemistry. The unsubstituted parent scaffold, (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene (CAS 5263-68-3; C₉H₁₃N, MW 135.21), possesses only a secondary amine within the tricyclic ring system, which exhibits lower nucleophilicity and greater steric hindrance, rendering it unsuitable for the same breadth of derivatization chemistry . The target compound's side-chain primary amine is separated from the tricyclic core by a three-carbon spacer, providing conformational flexibility that facilitates engagement with bulky coupling partners—a feature absent in both the parent scaffold and the shorter ethylamine homolog .
| Evidence Dimension | Presence and accessibility of a primary amine synthetic handle |
|---|---|
| Target Compound Data | 3-carbon linker terminating in primary amine (-CH₂CH₂CH₂NH₂); HBD count = 1; rotatable bonds = 3; reactive toward NHS esters, isothiocyanates, aldehydes, carboxylic acids (via coupling reagents) |
| Comparator Or Baseline | Parent scaffold CAS 5263-68-3: secondary amine only (within ring); HBD count = 0; no flexible side-chain amine; limited to N-alkylation and N-acylation at sterically hindered ring nitrogen |
| Quantified Difference | Target compound affords 1 additional hydrogen bond donor, 3 additional rotatable bonds, and a sterically unencumbered primary amine that is absent in the parent scaffold |
| Conditions | Structural and computed property analysis (PubChem, ChemSpider); synthetic utility inferred from established amine reactivity principles and building block catalog usage |
Why This Matters
For procurement decisions, the presence of a terminal primary amine determines whether the compound can function as a direct building block for amide library synthesis or bioconjugate construction—capabilities that the parent scaffold cannot fulfill without additional synthetic steps.
- [1] Kas'yan, L. I., Tarabara, I. N., & Kas'yan, A. O. (2002). Synthesis, Structure, and Transformations of New Endic Anhydride Derivatives. Russian Journal of Organic Chemistry, 38(9), 1260–1268. View Source
- [2] PubChem Compound Summary CID 66486598. Computed physicochemical properties: HBD = 1, HBA = 2, rotatable bonds = 3, TPSA = 29.3 Ų. Comparison with CAS 5263-68-3 (C₉H₁₃N, MW 135.21, HBD = 0). View Source
